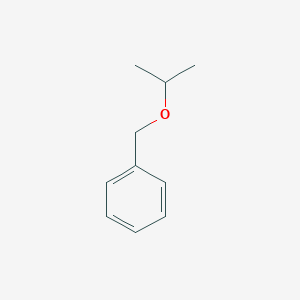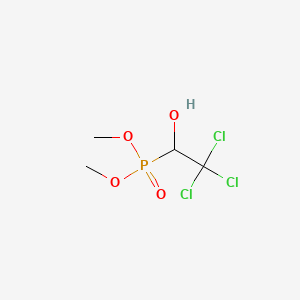
n-Tert-butylcyclohexanecarboxamide
Übersicht
Beschreibung
n-Tert-butylcyclohexanecarboxamide: is an organic compound with the molecular formula C₁₁H₂₁NO. It is a derivative of cyclohexanecarboxamide, where the amide nitrogen is substituted with a tert-butyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Ritter Reaction: One common method for synthesizing n-Tert-butylcyclohexanecarboxamide involves the Ritter reaction. This reaction typically uses cyclohexanecarboxylic acid and tert-butylamine in the presence of a strong acid catalyst like sulfuric acid.
Amidation of Carboxylic Acids: Another method involves the direct amidation of cyclohexanecarboxylic acid with tert-butylamine using condensing agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound often employs the Ritter reaction due to its simplicity and cost-effectiveness. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: n-Tert-butylcyclohexanecarboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: n-Tert-butylcyclohexanecarboxamide is used as a building block in organic synthesis. Its stability and reactivity make it a valuable intermediate in the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its amide functionality, which can mimic peptide bonds .
Medicine: this compound derivatives have been explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects .
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes .
Wirkmechanismus
The mechanism of action of n-Tert-butylcyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The amide bond can participate in hydrogen bonding and other non-covalent interactions, affecting the overall activity of the compound .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanecarboxamide: Lacks the tert-butyl group, resulting in different steric and electronic properties.
tert-Butylcyclohexane: Lacks the amide functionality, making it less reactive in certain chemical reactions.
N-tert-butylbenzamide: Contains a benzene ring instead of a cyclohexane ring, leading to different chemical behavior and applications.
Uniqueness: n-Tert-butylcyclohexanecarboxamide is unique due to the combination of the tert-butyl group and the cyclohexane ring, which provides a balance of steric hindrance and flexibility. This makes it particularly useful in applications requiring specific molecular interactions and stability .
Eigenschaften
IUPAC Name |
N-tert-butylcyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c1-11(2,3)12-10(13)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIUHIBWXRWRKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30989238 | |
| Record name | N-tert-Butylcyclohexanecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6941-24-8 | |
| Record name | NSC60495 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60495 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-tert-Butylcyclohexanecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30989238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![sodium;[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-methylamino]methanesulfonate](/img/structure/B7771369.png)











